Cas no 2110790-23-1 (methyl 3-amino-2-(1H-imidazol-5-yl)propanoate)

methyl 3-amino-2-(1H-imidazol-5-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-2-(1H-imidazol-5-yl)propanoate
- (R)-METHYL 3-AMINO-2-(1H-IMIDAZOL-5-YL)PROPANOATE
- 1289384-56-0
- EN300-1843078
- SCHEMBL2360874
- 2110790-23-1
- MB69464
-
- インチ: 1S/C7H11N3O2/c1-12-7(11)5(2-8)6-3-9-4-10-6/h3-5H,2,8H2,1H3,(H,9,10)
- InChIKey: ROBRYVWEQDOFPJ-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CN)C1=CN=CN1)=O
計算された属性
- せいみつぶんしりょう: 169.085126602g/mol
- どういたいしつりょう: 169.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 81Ų
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1843078-5.0g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 5g |
$3812.0 | 2023-06-01 | ||
Enamine | EN300-1843078-1g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 1g |
$1315.0 | 2023-09-19 | ||
Enamine | EN300-1843078-0.5g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1843078-0.1g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1843078-10.0g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1843078-0.05g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1843078-10g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 10g |
$5652.0 | 2023-09-19 | ||
Enamine | EN300-1843078-1.0g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1843078-0.25g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1843078-2.5g |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate |
2110790-23-1 | 2.5g |
$2576.0 | 2023-09-19 |
methyl 3-amino-2-(1H-imidazol-5-yl)propanoate 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
methyl 3-amino-2-(1H-imidazol-5-yl)propanoateに関する追加情報
Introduction to Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate (CAS No. 2110790-23-1)
Methyl 3-amino-2-(1H-imidazol-5-yl)propanoate, identified by the CAS number 2110790-23-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of imidazole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both amino and imidazole functional groups, make it a promising candidate for further investigation in drug discovery.
The imidazole ring is a heterocyclic aromatic structure that is commonly found in many bioactive molecules. Its unique electronic properties and ability to form hydrogen bonds make it an essential component in various biological processes. In the case of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate, the imidazole moiety is attached to a propanoate backbone, which introduces additional functional sites for interaction with biological targets. This combination of structural elements suggests that the compound may exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Recent advancements in chemical biology have highlighted the importance of imidazole derivatives in the development of novel therapeutic agents. Studies have shown that compounds containing the imidazole ring can interact with various enzymes and receptors, leading to modulatory effects on cellular pathways. For instance, imidazole-based molecules have been investigated for their potential to inhibit kinases and other enzymes involved in cancer progression. The amino group in methyl 3-amino-2-(1H-imidazol-5-yl)propanoate further enhances its potential as a pharmacophore by allowing for additional interactions with biological systems.
The propanoate side chain in this compound adds another layer of complexity, providing opportunities for further functionalization and derivatization. This structural feature can be exploited to tailor the compound's solubility, bioavailability, and metabolic stability, making it more suitable for clinical applications. Researchers have been exploring various strategies to optimize the pharmacokinetic properties of imidazole derivatives, and methyl 3-amino-2-(1H-imidazol-5-yl)propanoate represents a promising starting point for such investigations.
In addition to its potential therapeutic applications, methyl 3-amino-2-(1H-imidazol-5-yl)propanoate may also find utility in chemical synthesis as a building block for more complex molecules. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the creation of novel derivatives with tailored properties. This versatility makes it an attractive candidate for use in both academic research and industrial applications.
The synthesis of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent studies have focused on developing efficient synthetic routes that minimize side reactions and maximize scalability. Advances in catalytic methods and green chemistry principles have contributed to more sustainable approaches for producing this compound. These developments are crucial for ensuring that future research and applications can be conducted in an environmentally responsible manner.
Evaluation of the pharmacological potential of methyl 3-amino-2-(1H-imidazol-5-yl)propanoate has been ongoing in several research laboratories. Preclinical studies have demonstrated its ability to interact with specific biological targets, suggesting possible applications in treating various diseases. For example, preliminary data indicate that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and oxidative stress. Such findings are encouraging and warrant further investigation into its therapeutic efficacy.
The future direction of research on methyl 3-amino-2-(1H-imidazol-5-yl)propanoate will likely involve both computational modeling and experimental validation. Computational methods can help predict how the compound interacts with biological targets at the molecular level, providing insights into its mechanism of action. Experimental studies will then confirm these predictions and allow researchers to assess its efficacy and safety profile. This combined approach is essential for advancing the development of new pharmaceuticals from promising candidates like methyl 3-amino-2-(1H-imidazol-5-yl)propanoate.
In conclusion, methyl 3-amino-2-(1H-imidazol-5-yl)propanoate (CAS No. 2110790-23-1) is a versatile organic compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable tool for exploring new therapeutic strategies and developing novel drug candidates. As research continues to uncover its biological activities and optimize its synthetic pathways, this compound is poised to play an important role in addressing various health challenges.
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